molecular formula C16H17NO2 B12980892 4-(4-Cyanophenyl)bicyclo[2.2.2]octane-1-carboxylic acid

4-(4-Cyanophenyl)bicyclo[2.2.2]octane-1-carboxylic acid

Cat. No.: B12980892
M. Wt: 255.31 g/mol
InChI Key: HXYVHBNFSVKFOS-UHFFFAOYSA-N
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Description

4-(4-Cyanophenyl)bicyclo[222]octane-1-carboxylic acid is a complex organic compound characterized by a bicyclic structure with a carboxylic acid group and a cyanophenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Cyanophenyl)bicyclo[2.2.2]octane-1-carboxylic acid typically involves a multi-step process. One common method starts with the preparation of the bicyclo[2.2.2]octane core, followed by the introduction of the cyanophenyl group and the carboxylic acid functionality. Key steps include:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated synthesis platforms to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: 4-(4-Cyanophenyl)bicyclo[2.2.2]octane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic ring or the bicyclic core.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation are often used.

    Substitution: Reagents like halogens (e.g., Br₂) and nucleophiles (e.g., NaOH) are employed under controlled conditions.

Major Products:

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Primary amines.

    Substitution Products: Halogenated derivatives, hydroxylated compounds.

Scientific Research Applications

4-(4-Cyanophenyl)bicyclo[2.2.2]octane-1-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its pharmacological properties, including potential as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the production of advanced polymers and as a precursor in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism by which 4-(4-Cyanophenyl)bicyclo[2.2.2]octane-1-carboxylic acid exerts its effects depends on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The cyanophenyl group can enhance binding affinity through π-π interactions, while the carboxylic acid group can participate in hydrogen bonding.

Comparison with Similar Compounds

Uniqueness: 4-(4-Cyanophenyl)bicyclo[2.2.2]octane-1-carboxylic acid is unique due to the presence of the cyanophenyl group, which imparts distinct electronic properties and potential for diverse chemical reactivity compared to its analogs.

This compound’s unique structure and versatile reactivity make it a valuable subject of study in various scientific disciplines.

Properties

Molecular Formula

C16H17NO2

Molecular Weight

255.31 g/mol

IUPAC Name

4-(4-cyanophenyl)bicyclo[2.2.2]octane-1-carboxylic acid

InChI

InChI=1S/C16H17NO2/c17-11-12-1-3-13(4-2-12)15-5-8-16(9-6-15,10-7-15)14(18)19/h1-4H,5-10H2,(H,18,19)

InChI Key

HXYVHBNFSVKFOS-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1(CC2)C3=CC=C(C=C3)C#N)C(=O)O

Origin of Product

United States

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